L-JNKI-1

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

L-JNKI-1 is a cell-permeable peptide inhibitor specific for JNK.

Aplicaciones Científicas De Investigación

1. Impact on Beta Cell Mass in Human Islets

L-JNKI-1 has been shown to positively impact functional beta cell mass in human islets. It not only reduces islet loss in culture but also protects against cell death caused by acute cytokine exposure. This effect is also evident in vivo, where treatment with L-JNKI-1 leads to improved functional beta cell mass in diabetic mice recipients of human islets. The mechanism involves the activation of AKT and downregulation of glycogen synthase kinase-3 beta (GSK-3B) in human islets exposed to cytokines (Fornoni et al., 2008).

2. Role in Reducing Induced Endometriosis

L-JNKI-1 has been observed to reduce induced endometriosis in baboons. The study demonstrated that treatment with JNK inhibitor, either alone or in combination with medroxyprogesterone acetate, resulted in lower total surface area and volume of endometriotic lesions. This indicates its potential role in managing endometriosis without severe side effects or impact on the menstrual cycle or serum reproductive hormones (Hussein et al., 2016).

3. Effectiveness in Protecting Pancreatic Beta-Cells

L-JNKI-1, particularly its l-isoform, has been found effective in protecting pancreatic beta-cells. The treatment with L-JNKI preserves islet equivalents and a greater percentage of viable beta-cells in culture. However, the d-retroinverso isoform of JNKI (RI-JNKI) did not demonstrate protective properties and even induced islet cells necrosis, highlighting the specific effectiveness of L-JNKI-1 in islet cell biology (Fornoni et al., 2007).

4. Inhibition of Stress-Induced Cell Death

Evi‐1, a nuclear protein involved in leukemic transformation, acts as an inhibitor of c‐Jun N‐terminal kinase (JNK), and by extension, L-JNKI-1 can potentially impact the same pathway. Evi‐1’s interaction with JNK and its subsequent inhibition of JNK can protect cells from stress‐induced cell death, thereby contributing to oncogenic transformation of cells. This indicates the potential application of L-JNKI-1 in oncological research and therapy (Kurokawa et al., 2000).

5. Inhibition of JNK Signaling Pathways in Various Diseases

Studies have shown that inhibition of JNK signaling pathways, through agents like L-JNKI-1, can be effective in various diseases. For instance, inhibition of JNK in bacterial lipopolysaccharide-stimulated macrophages has been observed, indicating its potential role in modulating inflammatory responses and immune system function (Hambleton et al., 1996).

Propiedades

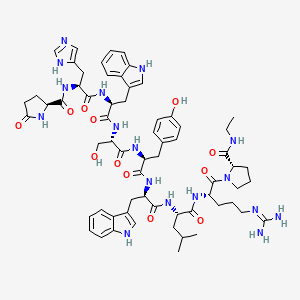

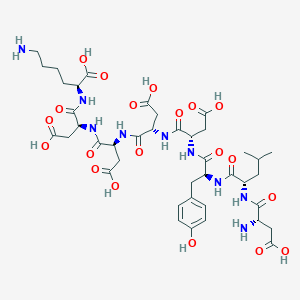

Fórmula molecular |

C₁₆₄H₂₈₆N₆₆O₄₀ |

|---|---|

Peso molecular |

3822.44 |

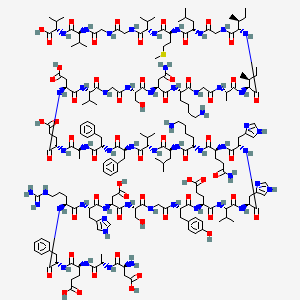

Secuencia |

One Letter Code: DQSRPVQPFLNLTTPRKPRPPRRRQRRKKRG-NH2 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.